8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by the presence of a bromine atom at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the bromination of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group under suitable conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of azides and alkynes.
Major Products:
- Substituted cinnoline derivatives.
- Reduced cinnoline derivatives with hydroxyl groups.
- Cycloaddition products with various functional groups .
Scientific Research Applications
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing the dephosphorylation of insulin receptors and enhancing insulin signaling . This interaction can lead to improved glucose uptake and regulation of blood sugar levels.
Comparison with Similar Compounds
5-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: Similar structure with bromine at the 5th position.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the bromine atom but shares the core structure.
Uniqueness: 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of the bromine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other cinnoline derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
8-bromo-4-oxo-1H-cinnoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKBFUFLZYQEQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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